molecular formula C14H21BrN4O2 B13663154 tert-Butyl 4-(2-amino-5-bromopyridin-3-yl)piperazine-1-carboxylate

tert-Butyl 4-(2-amino-5-bromopyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B13663154
M. Wt: 357.25 g/mol
InChI Key: NNWQMERKIURAPP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-amino-5-bromopyridin-3-yl)piperazine-1-carboxylate: is an organic compound that serves as an intermediate in various chemical syntheses. It is characterized by its piperazine ring, which is substituted with a tert-butyl group, an amino group, and a bromopyridinyl group. This compound is often used in the pharmaceutical industry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-5-bromopyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Continuous Stirring: Ensuring uniform mixing and reaction efficiency.

    Automated Systems: Employing automated systems for precise control of reaction conditions and monitoring.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and ligands.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
  • Used in the development of new pharmaceutical compounds.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-5-bromopyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds:

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison:

Properties

Molecular Formula

C14H21BrN4O2

Molecular Weight

357.25 g/mol

IUPAC Name

tert-butyl 4-(2-amino-5-bromopyridin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)11-8-10(15)9-17-12(11)16/h8-9H,4-7H2,1-3H3,(H2,16,17)

InChI Key

NNWQMERKIURAPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

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